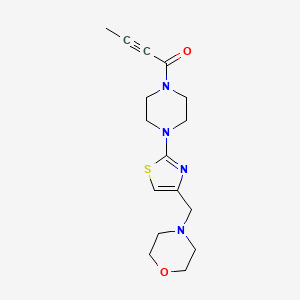
1-(4-(4-(Morpholinomethyl)thiazol-2-yl)piperazin-1-yl)but-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(MORPHOLINOMETHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-BUTYN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiazole ring, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-{4-[4-(MORPHOLINOMETHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-BUTYN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a morpholine derivative reacts with a suitable leaving group on the thiazole ring.
Formation of the Piperazine Ring: The piperazine ring is then attached through a similar nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the synthesized intermediate with a butynone derivative under appropriate reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-{4-[4-(MORPHOLINOMETHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-BUTYN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole or piperazine rings are replaced by other nucleophiles.
Addition: The alkyne group in the compound can undergo addition reactions with various electrophiles, leading to the formation of addition products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[4-(MORPHOLINOMETHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-BUTYN-1-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a starting material for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[4-(MORPHOLINOMETHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-BUTYN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
1-{4-[4-(MORPHOLINOMETHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-BUTYN-1-ONE can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, which may exhibit similar biological activities.
Piperazine Derivatives: Compounds with the piperazine ring, known for their use in various pharmaceuticals.
Morpholine Derivatives: Compounds featuring the morpholine ring, which may have comparable chemical properties and applications.
The uniqueness of 1-{4-[4-(MORPHOLINOMETHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-BUTYN-1-ONE lies in its combination of these functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H22N4O2S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-[4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]piperazin-1-yl]but-2-yn-1-one |
InChI |
InChI=1S/C16H22N4O2S/c1-2-3-15(21)19-4-6-20(7-5-19)16-17-14(13-23-16)12-18-8-10-22-11-9-18/h13H,4-12H2,1H3 |
InChI Key |
LVSAAWVWVOIXCD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)C2=NC(=CS2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















